5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole
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Overview
Description
5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is a heterocyclic compound that combines the structural features of pyridine, imidazole, and thiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of these heterocycles provides a versatile scaffold for the development of new drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole typically involves the annulation of pyridine and thiazole rings. One common method starts with the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would likely involve continuous flow chemistry techniques to ensure consistent production and quality control .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]thiazoles: Another class of fused heterocycles with potential medicinal applications.
Imidazo[2,1-b]thiazoles: Structurally related compounds with diverse biological activities
Uniqueness
5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is unique due to its specific combination of pyridine, imidazole, and thiazole rings, which provides a versatile scaffold for drug development. Its ability to undergo various chemical modifications and its potential for diverse biological activities make it a valuable compound in medicinal chemistry .
Biological Activity
5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole and imidazole rings are known for their diverse pharmacological properties, making derivatives of these structures promising candidates for drug development.
Structure and Synthesis
The compound features a pyridine moiety linked to an imidazo[5,1-b]thiazole scaffold. This structural configuration is significant as it combines the biological activities associated with both thiazole and imidazole rings. Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity.
Biological Activity Overview
Research indicates that derivatives of imidazo[5,1-b]thiazole exhibit a variety of biological activities:
- Antimicrobial Activity : Several studies have shown that compounds containing the thiazole ring demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM, which are lower than standard antibiotics like ciprofloxacin and fluconazole .
- Anticancer Activity : The anticancer potential of thiazole derivatives has been explored extensively. A recent study highlighted that certain imidazo[5,1-b]thiazole compounds exhibited cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Studies
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Notably, compounds with electron-withdrawing groups showed enhanced efficacy against fungal strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could significantly influence antimicrobial potency .
Anticancer Efficacy
In anticancer research, compounds derived from imidazo[5,1-b]thiazole have been shown to inhibit tumor growth effectively. For example, one derivative demonstrated an IC50 of 6.9 µg/mL against HepG-2 cells, highlighting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Interaction with Cellular Targets : These compounds may interact with specific proteins or receptors within cells, disrupting normal cellular functions and leading to apoptosis in cancer cells or inhibiting microbial growth.
Properties
CAS No. |
919509-79-8 |
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Molecular Formula |
C11H7N3OS |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-5-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7N3OS/c15-10(8-2-1-3-12-6-8)11-13-7-9-14(11)4-5-16-9/h1-7H |
InChI Key |
RFFXYQLDHHTVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=C3N2C=CS3 |
Origin of Product |
United States |
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